molecular formula C11H14N2O B14770765 2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-6-methylpyridine

2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-6-methylpyridine

Cat. No.: B14770765
M. Wt: 190.24 g/mol
InChI Key: SEBJCUKMJBAPBC-UHFFFAOYSA-N
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Description

2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-6-methylpyridine is a heterocyclic compound that features both an oxazole and a pyridine ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-6-methylpyridine typically involves the reaction of 6-methylpyridine with 4,4-dimethyl-2-oxazoline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-6-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions include various oxazole and pyridine derivatives, which can be further utilized in different applications.

Scientific Research Applications

2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-6-methylpyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-6-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline
  • 4-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)benzophenone
  • Benzeneethanol, 4-[1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]

Uniqueness

2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-6-methylpyridine is unique due to its dual ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

4,4-dimethyl-2-(6-methylpyridin-2-yl)-5H-1,3-oxazole

InChI

InChI=1S/C11H14N2O/c1-8-5-4-6-9(12-8)10-13-11(2,3)7-14-10/h4-6H,7H2,1-3H3

InChI Key

SEBJCUKMJBAPBC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=NC(CO2)(C)C

Origin of Product

United States

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